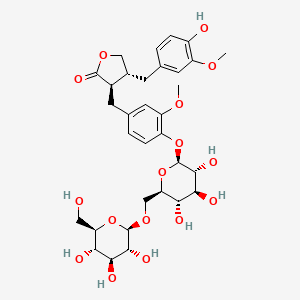

Matairesinol 4'-O-beta-gentiobioside

Description

Overview of Lignans (B1203133) as Diverse Plant Phenylpropanoid Dimers

Lignans are a large and widely distributed class of natural products found throughout the plant kingdom, from bryophytes to angiosperms. mdpi.comarkat-usa.orgnih.gov They are present in various plant parts, including roots, stems, leaves, seeds, and fruits. mdpi.comarkat-usa.org Structurally, classical lignans are defined as dimers of phenylpropanoid units (C6-C3) linked by a β-β' (or 8-8') bond between the side chains of the two monomers. mdpi.comarkat-usa.org This core structure can undergo extensive modifications, leading to a vast array of structural subtypes, such as furofurans, furans, dibenzylbutanes, and dibenzylbutyrolactones. arkat-usa.org

The biosynthesis of lignans originates from the phenylpropanoid pathway, with coniferyl alcohol serving as a key precursor. nih.govresearchgate.net The stereoselective coupling of two coniferyl alcohol molecules, often mediated by dirigent proteins, forms the initial lignan (B3055560), pinoresinol (B1678388). nih.gov From this central intermediate, a cascade of enzymatic reactions, including reductions and oxidations, generates the diverse lignan scaffolds observed in nature. arkat-usa.org While their precise roles in plants are still being fully elucidated, lignans are believed to be involved in defense mechanisms against pathogens and herbivores, as well as in other physiological and developmental processes. arkat-usa.orgnih.gov

The Biological Significance of Glycosylation in Plant Specialized Metabolites

Glycosylation, the enzymatic attachment of sugars to an acceptor molecule, is a crucial modification reaction in the metabolism of plant secondary metabolites. nih.govresearchgate.net This process is primarily carried out by a large family of enzymes known as UDP-dependent glycosyltransferases (UGTs). nih.govscilit.com These enzymes transfer a sugar moiety from an activated donor, most commonly a UDP-sugar like UDP-glucose, to a small hydrophobic acceptor molecule, such as a lignan. nih.govresearchgate.net

The addition of sugar groups significantly alters the physicochemical properties of the aglycone. nih.govscilit.com Key effects of glycosylation include:

Increased Solubility: The hydrophilic nature of sugars enhances the water solubility of otherwise lipophilic compounds, affecting their transport and storage within the plant cell. nih.gov

Enhanced Stability: Glycosylation can protect reactive functional groups on the aglycone from degradation, allowing for stable storage.

Cellular Localization: By modifying solubility and transportability, glycosylation influences where these compounds accumulate within the cell, often leading to their sequestration in the vacuole. nih.gov

Modulation of Bioactivity: The sugar moiety can render a bioactive compound temporarily inactive, serving as a storage form. nih.gov Activation may occur upon removal of the sugar by glycoside hydrolases, often in response to specific triggers like pathogen attack. nih.govfrontiersin.org In other cases, the glycosylated form itself is the active molecule. nih.gov

This process of glycosylation and deglycosylation provides plants with a dynamic mechanism to regulate the availability, location, and activity of their vast arsenal (B13267) of specialized metabolites in response to developmental and environmental cues. frontiersin.orgfrontiersin.org

Introduction to Matairesinol (B191791) and its Structural Congeners

Matairesinol is a dibenzylbutyrolactone-type lignan, a specific structural class characterized by a lactone ring. arkat-usa.orgdrugbank.com Its formal IUPAC name is (3R,4R)-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one. nih.gov This compound is found in various plants, including cereals like rye. wikipedia.org

In the general lignan biosynthetic pathway, matairesinol is formed from secoisolariciresinol (B192356) through an oxidation reaction catalyzed by secoisolariciresinol dehydrogenase (SDH). arkat-usa.orgnih.gov Secoisolariciresinol itself is derived from the sequential reduction of pinoresinol to lariciresinol (B1674508), and then to secoisolariciresinol. arkat-usa.orgnih.gov These compounds—pinoresinol, lariciresinol, and secoisolariciresinol—are key structural congeners of matairesinol, representing its direct biosynthetic precursors. nih.gov Like other lignans, matairesinol and its precursors can be further modified, notably through glycosylation, to form various glycosides. nih.gov

Table 1: Key Structural Congeners in the Matairesinol Biosynthetic Pathway

| Compound | Lignan Subtype | Biosynthetic Relationship to Matairesinol |

| Pinoresinol | Furofuran | Initial lignan formed from coniferyl alcohol; precursor to Lariciresinol. arkat-usa.orgnih.gov |

| Lariciresinol | Furan (B31954) | Reduction product of Pinoresinol; precursor to Secoisolariciresinol. arkat-usa.org |

| Secoisolariciresinol | Dibenzylbutane | Reduction product of Lariciresinol; direct precursor to Matairesinol. arkat-usa.org |

| Matairesinol | Dibenzylbutyrolactone | Oxidation product of Secoisolariciresinol. arkat-usa.org |

Research Scope and Significance of Matairesinol 4'-O-beta-gentiobioside

This compound is a specific lignan glycoside in which a gentiobiose (a disaccharide composed of two glucose units) is attached to the matairesinol aglycone at the 4'-hydroxyl group. chemfaces.com This natural product has been isolated from plants such as Trachelospermum jasminoides. chemfaces.comclinisciences.com The identification and characterization of this compound are significant as they contribute to the understanding of the structural diversity generated by glycosylation in the lignan family.

The study of this compound is relevant for several reasons. It provides a concrete example of complex glycosylation, where a disaccharide is attached to a lignan, a process that requires specific glycosyltransferases. Research into its isolation and structural elucidation helps to map the metabolic pathways in the source plants. chemfaces.com Furthermore, understanding the formation and presence of such glycosides is crucial for comprehending the storage, transport, and potential ecological roles of lignans within the plant. While research on the specific biological activities of this compound is ongoing, studies on its aglycone, matairesinol, have shown various biological effects, suggesting that its glycosides are also of scientific interest. nih.govnih.gov

Table 2: Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 106647-14-7 | albtechnology.com |

| Molecular Formula | C32H42O16 | albtechnology.com |

| Molecular Weight | 682.67 g/mol | albtechnology.com |

| Chemical Class | Lignan Glycoside | albtechnology.com |

| Aglycone | Matairesinol | chemfaces.com |

| Glycosyl Moiety | β-Gentiobiose | chemfaces.com |

| Natural Source | Trachelospermum jasminoides | chemfaces.comclinisciences.com |

Structure

3D Structure

Properties

Molecular Formula |

C32H42O16 |

|---|---|

Molecular Weight |

682.7 g/mol |

IUPAC Name |

(3R,4R)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]methyl]oxolan-2-one |

InChI |

InChI=1S/C32H42O16/c1-42-20-9-14(3-5-18(20)34)7-16-12-44-30(41)17(16)8-15-4-6-19(21(10-15)43-2)46-32-29(40)27(38)25(36)23(48-32)13-45-31-28(39)26(37)24(35)22(11-33)47-31/h3-6,9-10,16-17,22-29,31-40H,7-8,11-13H2,1-2H3/t16-,17+,22+,23+,24+,25+,26-,27-,28+,29+,31+,32+/m0/s1 |

InChI Key |

SSZQYOJANKKXOX-QFYIXHTHSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)OC)O |

Canonical SMILES |

COC1=C(C=CC(=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)OC)O |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies for Matairesinol 4 O Beta Gentiobioside

Phytogeographical Distribution and Primary Plant Sources

The occurrence of Matairesinol (B191791) 4'-O-beta-gentiobioside is intrinsically linked to the distribution of the plants that synthesize it. Research has identified this compound in distinct botanical sources, highlighting a specific phytogeographical pattern.

Identification in Trachelospermum jasminoides (Caulis Trachelospermi)

Matairesinol 4'-O-beta-gentiobioside has been successfully identified as a natural constituent of Trachelospermum jasminoides, commonly known as star jasmine. chemfaces.com This species, belonging to the Apocynaceae family, is native to Southeast Asia and sees wide distribution in various provinces of China, including Henan, Anhui, Hubei, Shandong, and Guangxi. nih.gov It is recognized in traditional Chinese medicine as Caulis Trachelospermi. nih.gov A study focused on the chemical constituents of Trachelospermum jasminoides led to the isolation and identification of eleven compounds, one of which was this compound. chemfaces.com This particular isolation was a significant finding, as it was the first time this compound had been separated from this plant. chemfaces.com

Presence in Other Lignan-Producing Species (e.g., Styrax japonica)

Beyond Trachelospermum jasminoides, this compound has also been reported in the stem bark of Styrax japonica, or the Japanese snowbell. chemfaces.com This deciduous tree is native to East Asia, with a natural range covering Japan, Korea, and southern China. chemfaces.com The identification of the compound in Styrax japonica indicates its presence across different plant families, suggesting a broader, albeit specific, distribution within lignan-producing flora.

Advanced Chromatographic Separation Techniques for Isolation

The isolation of this compound from its natural plant matrices is a multi-step process that relies on advanced chromatographic techniques. These methods separate the complex mixture of phytochemicals to yield the pure compound.

Column Chromatographic Approaches

Research detailing the isolation of this compound from Trachelospermum jasminoides highlights the combined use of several column chromatographic methods. chemfaces.com This approach is essential for navigating the chemical complexity of the plant extract to successfully purify the target molecule.

In the separation process of compounds from Trachelospermum jasminoides, polyamide column chromatography is a key technique employed. chemfaces.com This type of chromatography is particularly effective for the separation of phenolic compounds, such as lignans (B1203133), due to the formation of hydrogen bonds between the phenolic hydroxyl groups and the amide groups of the polyamide stationary phase. The use of polyamide chromatography was integral to the successful isolation of this compound among other constituents. chemfaces.com

Following initial fractionation, silica (B1680970) gel column chromatography is another critical step in the purification of this compound. chemfaces.com This technique separates compounds based on their polarity. In the context of isolating lignan (B3055560) glycosides, which are relatively polar, silica gel chromatography allows for the effective separation from less polar and other polar compounds present in the extract. The successful purification of this compound from Trachelospermum jasminoides was achieved through a strategic combination of chromatographic methods, with silica gel chromatography playing a crucial role. chemfaces.com

Sephadex LH-20 Chromatography

Sephadex LH-20 chromatography is a widely utilized technique in the purification of natural products, including lignan glycosides. This size-exclusion chromatography method separates molecules based on their size and polarity. The stationary phase, Sephadex LH-20, is a lipophilic, cross-linked dextran (B179266) gel that swells in both water and organic solvents, making it versatile for the separation of a wide range of compounds. prep-hplc.com

In the context of isolating lignan glycosides, a crude or partially purified plant extract is loaded onto a column packed with Sephadex LH-20. The separation is typically achieved by eluting the column with a suitable solvent system. For the purification of lignans, methanol (B129727) is a commonly used mobile phase. bas.bg In a study detailing the isolation of secoisolariciresinol (B192356) diglucoside, another lignan glycoside, from flaxseed, Sephadex LH-20 column chromatography was employed with different concentrations of aqueous ethanol (B145695) as the eluent. oup.com The fractions are collected and monitored, often by UV spectroscopy, to identify those containing the target compound. This step is crucial for removing compounds with significantly different molecular weights and polarities, thereby enriching the fraction containing this compound.

Octadecylsilyl (ODS) Chromatography

Octadecylsilyl (ODS) chromatography, a form of reversed-phase high-performance liquid chromatography (RP-HPLC), is a powerful tool for the fine purification of closely related compounds like lignan glycosides. The stationary phase consists of silica particles that have been chemically modified with C18 (octadecyl) chains, creating a nonpolar surface.

This technique separates molecules based on their hydrophobicity. In a typical application for purifying lignan glycosides, a partially purified fraction, often obtained from a preceding chromatographic step like Sephadex LH-20, is dissolved in a polar solvent and injected into the ODS column. The separation is then carried out using a gradient elution system, commonly a mixture of water and a more nonpolar organic solvent, such as acetonitrile (B52724) or methanol. The proportion of the organic solvent is gradually increased over time, causing compounds to elute from the column in order of increasing hydrophobicity. For the isolation of lignans from Trachelospermum species, preparative HPLC using a mobile phase of acetonitrile and water has been successfully employed. nih.gov

Strategies for Purification from Complex Plant Extracts

The purification of this compound from raw plant extracts is a challenging endeavor due to the vast array of other phytochemicals present. A successful strategy typically involves a series of sequential chromatographic steps to systematically remove impurities.

A common approach begins with the extraction of the dried and powdered plant material with a solvent such as methanol or ethanol. The resulting crude extract is then subjected to a preliminary separation using techniques like polyamide or silica gel column chromatography. These initial steps help to remove major classes of interfering compounds.

Following this initial clean-up, the fraction containing the lignan glycosides is further purified using Sephadex LH-20 column chromatography. This step is effective in separating the target compounds from other molecules based on size and polarity. Finally, the enriched fraction from the Sephadex LH-20 column is subjected to ODS chromatography. This high-resolution technique is critical for separating this compound from other closely related lignans and isomers, ultimately yielding the pure compound. One study on the chemical constituents of Trachelospermum jasminoides reported the successful isolation of this compound by employing a combination of polyamide, silica gel, Sephadex LH-20, and ODS column chromatography. chemfaces.com

Spectroscopic Characterization and Structural Elucidation of Matairesinol 4 O Beta Gentiobioside

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

The structure of Matairesinol (B191791) 4'-O-beta-gentiobioside was elucidated through extensive 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments. These analyses confirmed the presence of a matairesinol aglycone linked to a gentiobiose sugar moiety.

The ¹H NMR spectrum displays characteristic signals for the matairesinol core, including aromatic protons of the two substituted benzene rings and aliphatic protons of the butyrolactone ring. Additionally, signals corresponding to the two anomeric protons of the gentiobiose unit are observed, with their coupling constants confirming a β-configuration for both glycosidic linkages.

The ¹³C NMR spectrum corroborates the structure, showing 32 distinct carbon signals. These include resonances for the carbonyl carbon of the lactone ring, aromatic carbons, methoxy groups, and the aliphatic carbons of the matairesinol core. The spectrum is completed by 12 signals corresponding to the carbons of the two glucose units of the gentiobiose moiety.

Two-dimensional NMR experiments were crucial for the complete structural assignment. The ¹H-¹H COSY spectrum revealed the proton-proton coupling networks within the matairesinol backbone and within each glucose ring. The HSQC spectrum correlated each proton signal with its directly attached carbon, allowing for the unambiguous assignment of the carbon signals.

The key Heteronuclear Multiple Bond Correlation (HMBC) experiment established the connectivity between the aglycone and the sugar, as well as the linkage between the two sugar units. A critical correlation was observed between the anomeric proton of the inner glucose (H-1') and the C-4' carbon of the matairesinol aglycone, confirming the point of attachment. Furthermore, a long-range correlation between the H-6' protons of the inner glucose and the anomeric carbon of the terminal glucose (C-1'') established the characteristic β-(1→6) linkage of gentiobiose.

Table 1: ¹H NMR Spectroscopic Data for Matairesinol 4'-O-beta-gentiobioside (500 MHz, CD₃OD)

| Position | δH (ppm) | Multiplicity | J (Hz) |

|---|---|---|---|

| Matairesinol Moiety | |||

| 2 | 6.78 | d | 1.9 |

| 5 | 6.70 | d | 8.1 |

| 6 | 6.62 | dd | 8.1, 1.9 |

| 7 | 2.65 | m | |

| 8 | 2.50 | m | |

| 8' | 2.50 | m | |

| 9 | 4.15 & 3.85 | m | |

| 2' | 6.85 | d | 2.0 |

| 5' | 6.75 | d | 8.2 |

| 6' | 6.90 | dd | 8.2, 2.0 |

| 7' | 2.88 | m | |

| 3-OCH₃ | 3.84 | s | |

| 3'-OCH₃ | 3.86 | s | |

| Gentiobiose Moiety | |||

| 1'' | 4.95 | d | 7.8 |

| 2'' | 3.45 | m | |

| 3'' | 3.50 | m | |

| 4'' | 3.40 | m | |

| 5'' | 3.48 | m | |

| 6'' | 4.25 & 3.80 | m | |

| 1''' | 4.52 | d | 7.9 |

| 2''' | 3.25 | m | |

| 3''' | 3.35 | m | |

| 4''' | 3.30 | m | |

| 5''' | 3.38 | m |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)

| Position | δC (ppm) |

|---|---|

| Matairesinol Moiety | |

| 1 | 132.5 |

| 2 | 113.2 |

| 3 | 149.5 |

| 4 | 146.8 |

| 5 | 116.5 |

| 6 | 122.0 |

| 7 | 35.8 |

| 8 | 42.1 |

| 8' | 46.5 |

| 9 | 178.5 |

| 1' | 134.0 |

| 2' | 114.5 |

| 3' | 150.1 |

| 4' | 148.2 |

| 5' | 117.0 |

| 6' | 123.5 |

| 7' | 38.5 |

| 3-OCH₃ | 56.4 |

| 3'-OCH₃ | 56.5 |

| Gentiobiose Moiety | |

| 1'' | 102.8 |

| 2'' | 75.1 |

| 3'' | 78.0 |

| 4'' | 71.5 |

| 5'' | 77.9 |

| 6'' | 69.9 |

| 1''' | 104.8 |

| 2''' | 74.9 |

| 3''' | 77.8 |

| 4''' | 71.3 |

| 5''' | 77.5 |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry was employed to determine the elemental composition and to confirm the structural arrangement of the glycosidic linkages through fragmentation analysis.

High-resolution mass spectrometry is essential for determining the precise elemental composition of a molecule. For this compound, HRESIMS analysis provides an exact mass measurement of its pseudomolecular ion. The analysis confirmed the molecular formula as C₃₂H₄₂O₁₆. This elemental composition is consistent with a structure comprising one matairesinol unit (C₂₀H₂₂O₆) and a gentiobiose (C₁₂H₂₂O₁₁) unit, with the loss of one water molecule from the glycosidic bond formation.

Table 3: HRESIMS Data for this compound

| Ion | Calculated m/z | Observed m/z | Molecular Formula |

|---|---|---|---|

| [M+Na]⁺ | 705.2365 | 705.2371 | C₃₂H₄₂O₁₆Na |

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation, particularly for glycosides, as it provides information on the sequence and linkage of sugar units. In a typical MS/MS experiment, the parent ion of this compound (m/z 681 in negative mode) is isolated and subjected to collision-induced dissociation (CID).

The resulting fragmentation pattern is characteristic of a disaccharide glycoside. The primary fragmentation event is the cleavage of the glycosidic bond between the two glucose units, resulting in the loss of the terminal glucose moiety (a neutral loss of 162 Da). This produces a fragment ion corresponding to matairesinol-4'-O-glucoside. A subsequent fragmentation event involves the cleavage of the remaining glycosidic bond, leading to the loss of the inner glucose unit (another 162 Da loss) and yielding the deprotonated matairesinol aglycone. This sequential loss of two hexose units is definitive evidence for the gentiobiose substituent.

Table 4: Key MS/MS Fragmentation Data for this compound

| Precursor Ion [M-H]⁻ (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Inferred Structure of Fragment |

|---|---|---|---|

| 681.2 | 519.2 | 162.05 | [Matairesinol-glucoside - H]⁻ |

| 681.2 | 357.1 | 324.10 | [Matairesinol - H]⁻ |

Table of Compounds Mentioned

| Compound Name |

|---|

| Matairesinol |

| This compound |

| Glucose |

Biosynthetic Pathways and Enzymatic Biotransformations of Matairesinol 4 O Beta Gentiobioside

Upstream Lignan (B3055560) Biosynthesis: From Coniferyl Alcohol to Matairesinol (B191791) Aglycone

The biosynthesis of the matairesinol aglycone is a well-defined pathway within the broader class of lignan natural products. It originates from the monolignol, coniferyl alcohol, and proceeds through a series of stereospecific enzymatic reactions to yield matairesinol.

Dirigent Protein-Mediated Stereoselective Oxidative Coupling

The initial and pivotal step in the formation of many lignans (B1203133) is the dimerization of two coniferyl alcohol molecules. This reaction is controlled by a class of non-catalytic proteins known as dirigent proteins (DPs). frontiersin.orgnih.gov In the presence of an oxidizing agent, such as a laccase or peroxidase, two coniferyl alcohol radicals are generated. frontiersin.org While these radicals can couple randomly in vitro to form a mixture of products, dirigent proteins guide the reaction to produce a specific stereoisomer. frontiersin.orgfrontiersin.org

For the pathway leading to matairesinol, dirigent proteins direct the 8-8' coupling of two coniferyl alcohol radicals to stereoselectively form (+)-pinoresinol. frontiersin.org This stereochemical control is crucial as the chirality of the initial lignan dictates the stereochemistry of all downstream products in the pathway. frontiersin.org The expression of dirigent protein genes has been localized to specific plant tissues where lignan biosynthesis occurs for purposes such as defense. researchgate.net

Sequential Reduction by Pinoresinol (B1678388)/Lariciresinol (B1674508) Reductase (PLR)

Once pinoresinol is formed, it undergoes two consecutive reduction reactions catalyzed by a single enzyme: pinoresinol/lariciresinol reductase (PLR). csic.esnih.gov PLRs are NADPH-dependent enzymes that belong to the isoflavone (B191592) reductase family. nih.govnih.gov

The process occurs in two distinct steps:

First Reduction: PLR catalyzes the reduction of one of the furan (B31954) rings of pinoresinol to produce lariciresinol. albtechnology.com

Second Reduction: The resulting lariciresinol is then further reduced by the same PLR enzyme to yield secoisolariciresinol (B192356). albtechnology.com

Studies have shown that PLR enzymes from various plants can have different stereospecificities, leading to the formation of either (+)- or (–)-secoisolariciresinol. nih.gov In the pathway leading to (-)-matairesinol, as studied in Forsythia intermedia, the specific PLR directs the synthesis towards (-)-secoisolariciresinol. nih.govwikipedia.org

Dehydrogenation Catalyzed by Secoisolariciresinol Dehydrogenase (SIRD)

The final step in the formation of the matairesinol aglycone is the oxidation of secoisolariciresinol. This reaction is catalyzed by secoisolariciresinol dehydrogenase (SIRD), also known as SDH. csic.esnih.gov SIRD is a dehydrogenase that, in most characterized cases, is dependent on the cofactor NAD+. csic.es

The enzyme facilitates an intramolecular oxidative cyclization of the diol structure of secoisolariciresinol. This process involves the formation of a lactol intermediate which is then further oxidized to the stable γ-lactone ring characteristic of matairesinol. wikipedia.orgnih.gov In Forsythia intermedia, cell-free extracts have demonstrated the stereospecific conversion of (-)-secoisolariciresinol into (-)-matairesinol, while the (+)-enantiomer of secoisolariciresinol was not a substrate for the enzyme. nih.govwikipedia.org

| Enzyme | Substrate | Product | Cofactor |

| Dirigent Protein + Oxidase | Coniferyl Alcohol (x2) | Pinoresinol | - |

| Pinoresinol/Lariciresinol Reductase (PLR) | Pinoresinol | Lariciresinol | NADPH |

| Pinoresinol/Lariciresinol Reductase (PLR) | Lariciresinol | Secoisolariciresinol | NADPH |

| Secoisolariciresinol Dehydrogenase (SIRD) | Secoisolariciresinol | Matairesinol | NAD(P)+ |

Glycosylation Enzymes Involved in Matairesinol-Type Lignan Modification

Glycosylation is a critical modification step that enhances the solubility, stability, and bioavailability of lignans. The formation of Matairesinol 4'-O-beta-gentiobioside requires specific glycosylating enzymes.

Identification and Characterization of UDP-Glycosyltransferases (UGTs)

The attachment of sugar moieties to aglycones is catalyzed by UDP-glycosyltransferases (UGTs). nih.gov These enzymes transfer a sugar residue, typically glucose from UDP-glucose, to an acceptor molecule. nih.gov While a large portion of lignans, including matairesinol, are found as glucosides in plants like Forsythia, the specific UGTs responsible for their glycosylation are not all fully identified. researchgate.netoup.com

Research in Isatis indigotica has led to the characterization of several UGTs from the UGT71 and UGT72 families that are involved in lignan glycosylation. frontiersin.orgnih.gov For instance, UGTs from I. indigotica have been shown to glycosylate pinoresinol and lariciresinol. nih.govfrontiersin.org While these studies provide insight into the types of enzymes that modify lignan structures, the specific UGT that acts on matairesinol to produce this compound has not been explicitly characterized. The presence of matairesinol glucosides in plants like Forsythia strongly implies the existence of UGTs that can accept matairesinol as a substrate. researchgate.net

Specificity and Regioselectivity of Gentiobiosylation

This compound is a diglycoside, containing a gentiobiose unit (two glucose molecules linked β-1,6) attached to the matairesinol aglycone. This compound has been isolated from plants such as Trachelospermum jasminoides. chemfaces.com The formation of such a compound requires a highly specific enzymatic process.

The biosynthesis could occur via two potential mechanisms:

A two-step reaction involving two different UGTs: a first UGT adds a glucose to the 4'-hydroxyl group of matairesinol, and a second UGT adds another glucose to the first one via a β-1,6 linkage.

A single, specialized UGT that recognizes UDP-gentiobiose as the sugar donor or sequentially adds two glucose molecules.

Heterologous Expression Systems for Pathway Elucidation and Compound Production (e.g., Escherichia coli)

The production of complex plant-derived natural products like this compound is often limited by their low concentrations in native plant sources. nih.gov Synthetic biology and metabolic engineering offer a promising alternative by transferring the relevant biosynthetic pathways into well-characterized microbial hosts. nih.gov These "heterologous" systems, or microbial cell factories, can be optimized for high-yield, scalable, and sustainable production of valuable compounds. youtube.com

Escherichia coli as a Production Host

Escherichia coli is a frequently utilized host for heterologous biosynthesis due to its rapid growth, well-understood genetics, and the extensive availability of genetic tools. semanticscholar.org Researchers have successfully engineered E. coli to produce matairesinol and its glycoside derivatives by introducing the necessary enzymatic machinery from plants. nih.gov

The general biosynthetic pathway to matairesinol involves the sequential reduction of (+)-pinoresinol to (+)-lariciresinol and then to (-)-secoisolariciresinol, catalyzed by a pinoresinol-lariciresinol reductase (PLR). This is followed by the dehydrogenation of (-)-secoisolariciresinol to yield (-)-matairesinol, a reaction mediated by secoisolariciresinol dehydrogenase (SIRD or SDH). nih.govresearchgate.net

To achieve this in a microbial host, scientists have cloned the genes for these enzymes, such as PLR and SDH from Podophyllum pleianthum, and expressed them in E. coli. nih.gov In one study, a bifunctional fusion protein (PLR-SDH) was created to improve efficiency, resulting in the complete conversion of (+)-pinoresinol to matairesinol by living recombinant E. coli cells without the need to add external cofactors. nih.govnih.gov

More complex, multi-step syntheses have been developed using modular engineering and various fermentation strategies. nih.govresearchgate.net In a notable study, researchers constructed a biosynthetic network in E. coli to produce a range of lignans and their glycosides from eugenol (B1671780), an accessible precursor. nih.govresearchgate.net This involved creating distinct enzyme modules for each step of the pathway:

Module I: Synthesis of (+)-pinoresinol from eugenol.

Modules II/III: Conversion of (+)-pinoresinol to (+)-lariciresinol and (-)-secoisolariciresinol using different pinoresinol-lariciresinol reductases (PLRs).

Module IV: Conversion of (-)-secoisolariciresinol to (-)-matairesinol using a secoisolariciresinol dehydrogenase (PpSIRD).

Module V & beyond: Glycosylation of the lignan products using UDP-glycosyltransferases (UGTs) and a module for regenerating the required UDP-glucose sugar donor. researchgate.net

By combining these modules in "multicellular one-pot" fermentations, where different engineered E. coli strains are added sequentially, significant titers of (-)-matairesinol and its glucosides were achieved. nih.govresearchgate.net

Interactive Data Table: Lignan Production in Engineered E. coli This table summarizes the yields obtained through a "multicellular one-pot" fermentation strategy in E. coli.

| Compound | Titer (mg/L) |

| (+)-Lariciresinol | 434.08 |

| (-)-Secoisolariciresinol | 96.81 |

| (-)-Matairesinol | 45.14 |

Enzymatic Glycosylation in Heterologous Systems

The final step in producing a compound like this compound is glycosylation. This reaction is catalyzed by UDP-glycosyltransferases (UGTs), which transfer a sugar moiety from an activated donor like UDP-glucose to the matairesinol molecule. nih.govnih.gov Plant UGTs are a large and diverse family of enzymes, often exhibiting specificity for both the acceptor molecule (the lignan) and the sugar donor. nih.gov

In the engineered E. coli system, UGTs from plants like Isatis indigotica and Linum usitatissimum were used to convert the synthesized lignans into their corresponding glycosides. researchgate.net For instance, after producing (-)-matairesinol, a final module containing a UGT was introduced to facilitate the glycosylation step, successfully producing matairesinol glucosides.

Other Potential Heterologous Hosts

While E. coli is a powerful tool, other microorganisms are also being explored as chassis for producing plant natural products. Yeast, particularly Saccharomyces cerevisiae , is a key candidate for metabolic engineering. youtube.com It offers advantages as a eukaryotic host, which can sometimes be beneficial for expressing complex plant enzymes like P450s that are often involved in natural product pathways. nih.gov Synthetic biology approaches are continuously being developed to engineer yeast for the production of biofuels and complex chemicals, including the precursors to lignans. nih.govfrontiersin.org The strategies developed in yeast, such as optimizing cofactor supply and compartmentalizing metabolic pathways, could be applied to enhance the production of this compound and other valuable lignans. nih.govnih.gov

Biological Roles and Ecological Significance in Plants

Contribution to Plant Defense Mechanisms

Lignans (B1203133), as a class of secondary metabolites, are integral to a plant's ability to defend itself against a variety of external threats. Their functions are diverse, ranging from providing antioxidant protection to inhibiting the growth of pathogens.

Plants are frequently exposed to environmental stressors that lead to the production of reactive oxygen species (ROS), which can cause significant damage to cellular structures. Lignans, including their glycosidic forms, are recognized for their antioxidant properties, which help mitigate this oxidative stress. nih.govresearchgate.netmdpi.com The glycosylation of lignans is thought to enhance their stability and water solubility, potentially influencing their localization and efficacy as antioxidants within the plant cell.

While direct studies on the antioxidant activity of Matairesinol (B191791) 4'-O-beta-gentiobioside in response to plant stress are not extensively detailed in current literature, the general role of lignan (B3055560) glycosides suggests its involvement in protecting plant tissues from oxidative damage. researchgate.net This protection is crucial for maintaining cellular homeostasis and ensuring survival under adverse conditions such as high salinity, drought, or intense light exposure. The antioxidant capacity of lignans is attributed to their phenolic structure, which allows them to scavenge free radicals effectively. researchgate.net

Table 1: Examples of Lignan Antioxidant Activity in Plants

| Lignan/Lignan Glycoside | Plant Source | Observed Antioxidant Effect |

|---|---|---|

| Secoisolariciresinol (B192356) diglucoside (SDG) | Flaxseed (Linum usitatissimum) | Protects against lipid peroxidation |

| Lignan Glucosides | Strychnos vanprukii | Displayed stronger antioxidant effects than ascorbic acid |

The accumulation of lignans in plant tissues often serves as a chemical barrier against invading pathogens. researchgate.net Several lignans have demonstrated significant antifungal properties, contributing to the plant's innate immune system. nih.govresearchgate.net While research specifically detailing the antifungal activity of Matairesinol 4'-O-beta-gentiobioside is limited, studies on its aglycone, matairesinol, and other related lignans provide insight into its potential role.

It is hypothesized that the glycoside form, this compound, may act as a stable, inactive precursor that is hydrolyzed by plant or pathogen-derived enzymes upon infection, releasing the more biologically active matairesinol. This aglycone can then exert its antifungal effects. Lignans have been shown to be effective against a range of plant pathogenic fungi, inhibiting their growth and development. nih.govresearchgate.net

Table 2: Antifungal Activity of Lignans Against Plant Pathogens

| Lignan | Source | Pathogen | Effect |

|---|---|---|---|

| erythro-austrobailignan-6 (EA6) | Myristica fragrans | Magnaporthe grisea (Rice blast) | Suppressed disease development |

| nectandrin-B (NB) | Myristica fragrans | Puccinia triticina (Wheat leaf rust) | Suppressed disease development |

Involvement in Plant Growth and Development (e.g., Phytoestrogenic Activities in Plants)

The term "phytoestrogen" is most commonly associated with the effects of these plant-derived compounds in animals and humans due to their structural similarity to estrogen. researchgate.netnih.govoup.com However, the role of these molecules within the plants themselves is an area of ongoing research. It is proposed that phytoestrogens, including lignans like matairesinol and its glycosides, may have regulatory functions in plant growth and development.

Environmental and Genetic Factors Modulating Lignan Glycoside Accumulation

The concentration of this compound and other lignan glycosides in plants is not static; it is influenced by a complex interplay of genetic and environmental factors. researchgate.net The biosynthesis of lignans is part of the broader phenylpropanoid pathway, which is known to be responsive to various external cues. mdpi.com

Environmental stressors such as UV radiation, pathogen attack, and nutrient availability can trigger an increase in the production of lignans as part of the plant's defense response. mdpi.com The expression of genes encoding key enzymes in the lignan biosynthetic pathway is often upregulated under these conditions.

From a genetic standpoint, the accumulation of specific lignans is determined by the plant's genetic makeup. The enzymes responsible for the various steps in the biosynthesis of this compound, including the final glycosylation step, are encoded by specific genes. mdpi.comnih.gov The regulation of these genes is complex, involving transcription factors that can enhance or suppress their expression. MicroRNAs (miRNAs) have also been implicated in the post-transcriptional regulation of genes within the phenylpropanoid pathway, adding another layer of control to the accumulation of these compounds. mdpi.com

Table 3: Factors Influencing Lignan Glycoside Accumulation in Plants

| Factor | Type | Effect on Lignan Accumulation |

|---|---|---|

| Pathogen Attack | Environmental | Increased biosynthesis as a defense response |

| UV Radiation | Environmental | Upregulation of phenylpropanoid pathway genes |

| Nutrient Availability | Environmental | Can influence precursor supply for biosynthesis |

| Transcription Factors | Genetic | Regulate the expression of biosynthetic genes |

| UDP-glycosyltransferases (UGTs) | Genetic | Catalyze the final glycosylation step, affecting stability and storage |

Advanced Analytical Methodologies for Qualitative and Quantitative Profiling in Complex Matrices

High-Performance Liquid Chromatography (HPLC) Platforms

HPLC offers high resolution and sensitivity for the separation and detection of phytochemicals. For the analysis of Matairesinol (B191791) 4'-O-beta-gentiobioside, reversed-phase HPLC is commonly employed, utilizing a non-polar stationary phase and a polar mobile phase.

High-Performance Liquid Chromatography coupled with an Ultraviolet (UV) detector is a robust and widely used method for the quantification of Matairesinol 4'-O-beta-gentiobioside. This technique relies on the principle that the compound absorbs light in the UV-visible region of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the analyte in the sample, allowing for accurate quantification.

In a study focused on the analysis of lignans (B1203133) in Caulis Trachelospermi, a validated HPLC-UV method was established for the simultaneous quantification of several lignans, including this compound. The chromatographic separation was achieved on an Agilent Zorbax Eclipse Plus C18 column (4.6 mm × 150 mm, 5 μm) with a gradient elution system consisting of water and methanol (B129727). The detection wavelength was set at 230 nm, which is suitable for the chromophores present in the structure of this compound nih.gov. The method demonstrated good linearity and was successfully applied to determine the content of this compound in various samples.

Table 1: HPLC-UV Method Parameters for this compound Analysis

| Parameter | Value |

| Chromatographic Column | Agilent Zorbax Eclipse Plus C18 (4.6 mm × 150 mm, 5 μm) |

| Mobile Phase | Gradient of water and methanol |

| Detection Wavelength | 230 nm |

For a more comprehensive qualitative analysis and structural elucidation, HPLC is often coupled with a Quadrupole Time-of-Flight Mass Spectrometer (QTOF-MS). This powerful combination allows for the accurate mass measurement of the parent ion and its fragment ions, providing a high degree of confidence in compound identification.

In the analysis of lignan (B3055560) constituents in Caulis Trachelospermi, HPLC-QTOF-MS was instrumental in the identification of this compound. The high-resolution mass spectrometry provided the elemental composition of the molecule, and tandem MS (MS/MS) experiments revealed characteristic fragmentation patterns. The fragmentation of lignan glycosides often involves the neutral loss of the sugar moieties. For this compound, the loss of the gentiobioside unit would be a key diagnostic fragmentation pathway, leading to the formation of the matairesinol aglycone fragment. This technique is particularly valuable for distinguishing between isomers, as compounds with the same molecular weight can exhibit different fragmentation patterns nih.gov.

Advanced Sample Preparation Techniques for Lignan Glycoside Analysis

The extraction of this compound from complex plant matrices is a critical step that significantly influences the accuracy and reproducibility of the analysis. As a lignan glycoside, this compound is more polar than its aglycone form, which dictates the choice of extraction solvents and techniques.

Aqueous mixtures of organic solvents are generally effective for the extraction of lignan glycosides. The addition of water to solvents like methanol or ethanol (B145695) increases the polarity of the extraction medium, facilitating the dissolution of these polar compounds. For instance, in the analysis of lignans from Caulis Trachelospermi, the sample was prepared by extracting the powdered material with a solution of 70% methanol in water. This solvent system is well-suited for the extraction of a broad range of lignans, including glycosides like this compound.

To remove non-polar interferences such as fats and waxes, a defatting step with a non-polar solvent like n-hexane may be employed prior to the main extraction. The extraction process itself can be enhanced by techniques such as ultrasonication or reflux extraction to improve the efficiency of analyte recovery from the plant material. Following extraction, the sample is typically filtered to remove particulate matter before injection into the HPLC system.

Method Validation Parameters in Phytochemical Analysis (e.g., Precision, Accuracy, Linearity)

To ensure the reliability and validity of analytical data, the HPLC method used for the quantification of this compound must be thoroughly validated. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The key validation parameters, as outlined by international guidelines, include precision, accuracy, and linearity.

A study on the quantitative analysis of lignans in Caulis Trachelospermi provides a practical example of method validation for compounds including this compound nih.gov.

Precision : The precision of an analytical method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).

Intra-day precision is determined by analyzing the same standard solution multiple times within the same day.

Inter-day precision is assessed by repeating the analysis on different days. For the lignan analysis method, the intra-day precision was found to be in the range of 0.17%–0.75% (RSD), and the inter-day precision was between 0.15%–2.87% (RSD) nih.gov.

Accuracy : Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by performing recovery studies, where a known amount of the standard is added to a sample matrix and the percentage of the analyte recovered is calculated. In the aforementioned study, the recovery for the quantified lignans was between 96.68% and 103.63%, with RSD values below 1.87%, indicating a high degree of accuracy nih.gov.

Linearity : Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. It is determined by analyzing a series of standard solutions of different concentrations and plotting the detector response against the concentration. The linearity is typically expressed by the correlation coefficient (r²).

Repeatability and Stability : The validation also included assessments of repeatability and stability. The repeatability test, which measures the precision under the same operating conditions over a short interval of time, showed an RSD of less than 2.94%. The stability test, which evaluates the stability of the sample solution over a certain period, had an RSD of less than 2.78% nih.gov.

These validation results demonstrate that the developed HPLC-UV method is sensitive, precise, repeatable, stable, and accurate for the quantitative analysis of dibenzylbutyrolactone lignans, including this compound, in Caulis Trachelospermi nih.gov.

Table 2: Summary of Method Validation Parameters

| Validation Parameter | Acceptance Criteria/Results |

| Intra-day Precision (RSD) | 0.17%–0.75% |

| Inter-day Precision (RSD) | 0.15%–2.87% |

| Repeatability (RSD) | < 2.94% |

| Stability (RSD) | < 2.78% |

| Accuracy (Recovery) | 96.68%–103.63% |

Research Perspectives and Biotechnological Applications

Systems Biology and Omics Approaches for Comprehensive Pathway Discovery

The complete biosynthetic pathway of complex plant-derived molecules like Matairesinol (B191791) 4'-O-beta-gentiobioside is often intricate and can exhibit species-specific variations. Systems biology, through the integration of multiple "omics" disciplines, provides a powerful framework for comprehensively discovering and mapping these metabolic networks. nih.govtandfonline.comresearchgate.net This approach moves beyond single-gene analysis to provide a holistic view of the molecular interactions governing the synthesis of the target compound.

The discovery process begins with the known general phenylpropanoid pathway, which produces the precursor, coniferyl alcohol. nih.gov The subsequent steps leading to the matairesinol aglycone involve a series of enzymatic reactions, including oxidation, reduction, and dehydrogenation. nih.govresearchgate.net Key enzymes in this part of the pathway include pinoresinol (B1678388)/lariciresinol (B1674508) reductase (PLR) and secoisolariciresinol (B192356) dehydrogenase (SIRD). nih.gov

To identify the specific enzymes responsible for the final glycosylation step—the attachment of a gentiobiose sugar moiety to the matairesinol core—a multi-omics strategy is employed:

Genomics and Transcriptomics: Sequencing the genome or transcriptome of a source plant, such as Trachelospermum jasminoides chemfaces.com, allows for the identification of candidate genes. Researchers specifically look for genes encoding UDP-glycosyltransferases (UGTs), the family of enzymes responsible for transferring sugar molecules to acceptors. frontiersin.orgnih.gov Comparing gene expression profiles between tissues with high and low concentrations of the compound can narrow down the list of candidates.

Proteomics: This involves analyzing the entire protein content of plant tissues. By identifying the proteins present in tissues actively producing Matairesinol 4'-O-beta-gentiobioside, researchers can confirm the expression of the candidate UGTs identified through transcriptomics.

Metabolomics: This technique is used to profile the full range of small-molecule metabolites in a sample. By correlating the presence of matairesinol, its glycosylated forms, and other pathway intermediates with the expression of specific UGTs, a functional link can be established.

By integrating these datasets, a comprehensive map of the biosynthetic network is constructed. This not only elucidates the precise sequence of enzymatic steps but also provides insights into the regulation of the pathway, paving the way for biotechnological applications. frontiersin.org

Synthetic Biology Strategies for Enhanced and Targeted Biosynthesis of this compound

The low concentrations of this compound in its natural plant sources limit its extraction and study. nih.gov Synthetic biology offers a promising alternative for producing this and other valuable lignan (B3055560) glycosides in microbial hosts like Escherichia coli. nih.govresearchgate.netchemfaces.com This approach involves engineering the metabolism of the microbe to accommodate the complex plant biosynthetic pathway.

A key strategy is the use of multi-enzyme modules, where genes encoding specific enzymes in the pathway are introduced into the host organism. nih.gov Researchers have successfully engineered E. coli to produce (-)-matairesinol and its glycosides by assembling the necessary biosynthetic machinery. The process starts from a simple precursor, eugenol (B1671780), and proceeds through several stages. nih.gov

A "multicellular one-pot" or "two-cells, one-pot" fermentation method has proven effective. nih.gov In this setup, different strains of E. coli, each optimized for a specific part of the pathway, are co-cultured. For instance, one strain might be engineered to convert eugenol into (+)-pinoresinol, while another strain takes over to convert pinoresinol into downstream lignans (B1203133) like (-)-matairesinol. nih.gov

For the final glycosylation step, a strain expressing a specific UDP-glycosyltransferase (UGT) with strict substrate recognition is introduced. nih.gov This UGT recognizes the matairesinol aglycone and attaches a glucose molecule. To produce the gentiobioside form, a second glycosylation step would be required, catalyzed by another specific UGT. This modular approach allows for the targeted synthesis of specific lignan glycosides. Recent studies have achieved the production of (-)-matairesinol-4'-O-d-glucopyranoside and (-)-matairesinol-4'-O-d-glucopyranoside, the monoglucoside precursors to the gentiobioside, demonstrating the feasibility of this strategy. nih.gov

Table 1: Key Enzymes and Yields in the Synthetic Biology Production of Matairesinol Glycosides in E. coli

| Pathway Step | Enzyme(s) | Host System | Product | Reported Yield | Reference |

| Pinoresinol to Secoisolariciresinol | TpPLR2 (pinoresinol/lariciresinol reductase) | E. coli | (-)-Secoisolariciresinol | 96.81 mg/L | nih.gov |

| Secoisolariciresinol to Matairesinol | PpSIRD (secoisolariciresinol dehydrogenase) | E. coli | (-)-Matairesinol | 45.14 mg/L | nih.gov |

| Matairesinol Glycosylation | UDP-glycosyltransferase (UGT) | E. coli | (-)-Matairesinol-4'-O-d-glucopyranoside | 74.5 µg/L | nih.gov |

Chemoenzymatic Synthesis and Semi-synthesis of Complex Lignan Glycosides

Chemoenzymatic synthesis combines the efficiency and specificity of enzymatic catalysts with the versatility of chemical synthesis. This hybrid approach is particularly well-suited for producing complex molecules like lignan glycosides, where the precise attachment and stereochemistry of the sugar moiety are critical. nih.govmdpi.com

The core of this strategy for producing this compound involves the use of specific UDP-glycosyltransferases (UGTs). frontiersin.orgnih.gov These enzymes catalyze the transfer of a sugar from an activated donor molecule, typically a UDP-sugar like UDP-glucose, to an acceptor molecule—in this case, the matairesinol aglycone. nih.gov

The process can be outlined as follows:

Aglycone Provision: The matairesinol aglycone is either isolated from a natural source or produced via chemical synthesis or a separate biotechnological process.

Enzymatic Glycosylation: The matairesinol is incubated with a selected UGT and an activated sugar donor. For the first step, a UGT that specifically transfers glucose to the 4'-hydroxyl group of matairesinol would be used with UDP-glucose to create matairesinol 4'-O-beta-glucoside.

Second Glycosylation: To form the gentiobioside, a second, different UGT is required. This enzyme must be capable of adding a second glucose molecule to the first, forming the characteristic β(1→6) linkage of gentiobiose.

The key advantage of this method is the high degree of regioselectivity and stereospecificity offered by the enzymes, which is difficult to achieve through purely chemical methods without complex protection and deprotection steps. mdpi.com The identification and characterization of novel UGTs from various plant sources with different substrate specificities are crucial for expanding the toolbox for chemoenzymatic synthesis. frontiersin.orgnih.gov

Elucidating Specific Molecular Mechanisms of Action in Plant Systems and Ecological Interactions

While much research focuses on the potential applications of lignans, understanding their native role in plants is fundamental. This compound, being a natural product of plants like Trachelospermum lucidum and Trachelospermum jasminoides, likely plays a significant role in plant defense and stress response. tandfonline.comnih.gov

The function of secondary metabolites is often linked to their chemical form. Glycosylation, the process of attaching sugar molecules, is a key modification that alters the properties of compounds like matairesinol. nih.govfrontiersin.org The addition of the gentiobiose moiety increases water solubility, affects subcellular localization, and can render the compound less reactive, effectively creating a stable, transportable storage form. nih.gov

The likely molecular mechanisms and ecological roles include:

Chemical Defense: Lignans as a class are well-known for their roles in defending plants against herbivores and pathogens. mdpi.comebi.ac.uk The aglycone, matairesinol, may be the active defensive agent. The plant may store the less reactive this compound in the cell vacuole. Upon tissue damage from an insect or fungus, specific enzymes (beta-glucosidases) could cleave the sugar, releasing the more toxic aglycone at the site of attack.

Abiotic Stress Response: The biosynthesis of secondary metabolites, and the UGTs involved, are often upregulated in response to abiotic stresses like drought, UV radiation, or nutrient deficiency. frontiersin.org The production of this compound could be part of a broader stress-response mechanism, potentially acting as an antioxidant to mitigate cellular damage.

Structural Roles: Some precursors in the phenylpropanoid pathway are essential for the synthesis of lignin, a polymer that provides structural support to the plant cell wall. nih.gov While dibenzylbutyrolactone lignans like matairesinol are not directly incorporated into lignin, their biosynthesis is closely linked to the lignification process, suggesting a potential role in regulating the flow of precursors for cell wall development.

Elucidating these specific functions requires in-planta studies, such as silencing or overexpressing the key UGTs involved in its synthesis and observing the resulting changes in the plant's resistance to pests and environmental stressors.

Q & A

Basic Research Questions

Q. What are the recommended methods for structural characterization of Matairesinol 4'-O-beta-gentiobioside, and how can regioisomeric impurities be identified?

- Methodological Answer : Use high-resolution mass spectrometry (HR-MS) to confirm the molecular formula (C32H42O16, MW: 682.25) and NMR spectroscopy (1H, 13C, and 2D techniques like HSQC and HMBC) to resolve the gentiobiosyl linkage at the 4'-O position. Compare spectral data with reference libraries (e.g., CAS 106647-14-7) to detect regioisomeric impurities. Polarimetric analysis can further confirm stereochemical consistency with the (-)-matairesinol backbone .

Q. How can researchers ensure the stability of this compound during experimental workflows?

- Methodological Answer : Store the compound at -20°C in anhydrous DMSO or ethanol to prevent hydrolysis of the glycosidic bond. For in vitro assays, use freshly prepared solutions and avoid prolonged exposure to light or high pH conditions. Monitor degradation via HPLC-UV or LC-MS, focusing on peaks corresponding to aglycone (matairesinol) or monosaccharide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.